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Compound of Interest

Compound Name:
2-amino-2-(4-

hydroxyphenyl)acetic acid

Cat. No.: B125113 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic characterization of 2-
amino-2-(4-hydroxyphenyl)acetic acid, a non-proteinogenic amino acid also known as 4-

hydroxyphenylglycine (HPG).[1] This compound and its derivatives are significant in medicinal

chemistry and drug development. Accurate spectroscopic analysis is crucial for its

identification, purity assessment, and structural elucidation. This document outlines the

expected spectroscopic data and provides detailed experimental protocols for its

characterization using Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible

(UV-Vis), and Mass Spectrometry (MS).

Overview of Spectroscopic Properties
The spectroscopic signature of 2-amino-2-(4-hydroxyphenyl)acetic acid is defined by its key

functional groups: a para-substituted phenol, an alpha-amino acid moiety, and a carboxylic

acid. The aromatic ring, with its hydroxyl substituent, will dominate the UV-Vis spectrum. The

various C-H, N-H, O-H, and C=O bonds will give rise to characteristic absorption bands in the

IR spectrum. The unique chemical environments of the hydrogen and carbon atoms will be

distinguishable in the ¹H and ¹³C NMR spectra, respectively. Mass spectrometry will provide

information on the molecular weight and fragmentation pattern.
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The following tables summarize the anticipated quantitative data for the spectroscopic analysis

of 2-amino-2-(4-hydroxyphenyl)acetic acid. These values are predicted based on the

analysis of structurally similar compounds and established spectroscopic principles.

Table 1: Predicted ¹H NMR Spectral Data
Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.2 - 7.4 Doublet 2H Ar-H (ortho to -CH)

~6.8 - 7.0 Doublet 2H Ar-H (ortho to -OH)

~5.0 - 5.2 Singlet 1H α-CH

Variable Broad Singlet 3H -NH₂ and -COOH

Variable Singlet 1H Ar-OH

Note: Solvent is typically D₂O or DMSO-d₆. Chemical shifts are referenced to a standard like

DSS or TMS. The positions of exchangeable protons (-NH₂, -COOH, -OH) are highly

dependent on the solvent, concentration, and temperature.

Table 2: Predicted ¹³C NMR Spectral Data
Chemical Shift (δ) ppm Assignment

~170 - 175 C=O (Carboxylic acid)

~155 - 160 Ar-C (attached to -OH)

~128 - 132 Ar-C (ortho to -CH)

~125 - 128 Ar-C (ipso to -CH)

~115 - 118 Ar-C (ortho to -OH)

~55 - 60 α-C (CH)

Note: Spectra are typically acquired with proton decoupling.

Table 3: Predicted FTIR Spectral Data
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Wavenumber (cm⁻¹) Intensity Assignment

~3400 - 2500 Broad

O-H stretch (carboxylic acid),

N-H stretch (amine), O-H

stretch (phenol)

~3100 - 3000 Medium Aromatic C-H stretch

~1700 - 1650 Strong C=O stretch (carboxylic acid)

~1610, ~1510, ~1450 Medium-Strong
Aromatic C=C skeletal

vibrations

~1400 - 1300 Medium O-H bend (phenol)

~1250 - 1200 Strong C-O stretch (phenol)

~830 Strong
para-disubstituted C-H out-of-

plane bend

Note: Spectra are typically obtained from a solid sample, for example, using a KBr pellet.

Table 4: Predicted UV-Vis Spectral Data
λmax (nm)

Molar Absorptivity
(ε)

Solvent Assignment

~275 ~1400 M⁻¹cm⁻¹ Methanol / Water

π → π* transition of

the phenolic

chromophore

~225
Higher than 275 nm

peak
Methanol / Water

π → π* transition of

the benzene ring

Note: The position and intensity of the absorption maxima can be influenced by the solvent and

the pH of the solution.

Table 5: Predicted Mass Spectrometry Data
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m/z Ion Method

168.0610 [M+H]⁺ ESI+

166.0450 [M-H]⁻ ESI-

122.0606 [M-COOH]⁺ EI/ESI+

Note: M represents the parent molecule. ESI (Electrospray Ionization) is a soft ionization

technique suitable for this molecule. EI (Electron Ionization) may lead to more extensive

fragmentation.

Experimental Protocols
Detailed methodologies for the spectroscopic characterization of 2-amino-2-(4-
hydroxyphenyl)acetic acid are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure by identifying the chemical environment of

hydrogen (¹H) and carbon (¹³C) nuclei.

Protocol:

Sample Preparation:

Accurately weigh 5-10 mg of 2-amino-2-(4-hydroxyphenyl)acetic acid.

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,

Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆)) in a clean, dry vial.[2] The

choice of solvent is critical to avoid interfering signals.[3]

Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied.

Transfer the solution to a standard 5 mm NMR tube.

Add a small amount of an internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄

acid sodium salt (DSS) for D₂O or tetramethylsilane (TMS) for DMSO-d₆, for chemical shift
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referencing.

Instrument Parameters:

¹H NMR:

Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and

an acquisition time of 2-4 seconds.

Collect a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise

ratio.

¹³C NMR:

Acquire the spectrum on the same instrument.

Use proton decoupling to simplify the spectrum.

A larger number of scans will be required due to the low natural abundance of ¹³C.[4]

Data Processing:

Apply Fourier transformation to the raw data.

Phase correct the spectrum.

Calibrate the chemical shift scale using the internal standard.

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Assign the peaks to the respective nuclei in the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule based on their characteristic

vibrational frequencies.
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Protocol:

Sample Preparation (KBr Pellet Method):

Thoroughly dry spectroscopy-grade potassium bromide (KBr) in an oven to remove any

moisture.[5]

In an agate mortar, grind 1-2 mg of the 2-amino-2-(4-hydroxyphenyl)acetic acid sample

to a very fine powder.[5]

Add approximately 100-200 mg of the dried KBr to the mortar.[6]

Gently but thoroughly mix the sample and KBr with the pestle until a homogeneous

mixture is obtained.[5]

Transfer the mixture to a pellet-forming die.

Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for several

minutes to form a thin, transparent, or translucent pellet.[7][8]

Instrument Parameters:

Place the KBr pellet in the sample holder of the FTIR spectrometer.

Record a background spectrum of a blank KBr pellet or of the empty sample compartment.

Acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹.

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

Data Processing:

Perform a background subtraction.

Identify the wavenumbers of the major absorption bands.

Assign these bands to the corresponding functional group vibrations.
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Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To determine the absorption characteristics of the aromatic chromophore.

Protocol:

Sample Preparation:

Prepare a stock solution of 2-amino-2-(4-hydroxyphenyl)acetic acid of a known

concentration (e.g., 1 mg/mL) in a UV-transparent solvent such as methanol or water.

From the stock solution, prepare a series of dilutions to a final concentration suitable for

measurement (typically in the µM range). The absorbance should ideally be within the

linear range of the spectrophotometer (0.1 - 1.0).

Use quartz cuvettes for UV measurements as glass and plastic absorb UV light.[9]

Instrument Parameters:

Use a dual-beam UV-Vis spectrophotometer.

Fill a quartz cuvette with the solvent to be used as a blank and record a baseline

correction.

Fill another quartz cuvette with the sample solution.

Scan the sample over a wavelength range of approximately 200-400 nm.[10]

Data Processing:

Identify the wavelength(s) of maximum absorbance (λmax).

If the concentration and path length are known, the molar absorptivity (ε) can be

calculated using the Beer-Lambert law (A = εcl).

Mass Spectrometry (MS)
Objective: To determine the molecular weight and obtain information about the structure

through fragmentation patterns.
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Protocol:

Sample Preparation (for ESI-MS):

Prepare a dilute solution of the sample (approximately 1-10 µg/mL) in a solvent system

compatible with electrospray ionization, such as a mixture of methanol or acetonitrile and

water, often with a small amount of acid (e.g., 0.1% formic acid) for positive ion mode or a

base (e.g., 0.1% ammonium hydroxide) for negative ion mode.[11][12]

Ensure the sample is free of non-volatile salts and buffers, as they can interfere with

ionization.[11]

Instrument Parameters:

Infuse the sample solution into the ESI source of the mass spectrometer at a constant flow

rate.

Acquire spectra in both positive and negative ion modes.

For structural information, perform tandem mass spectrometry (MS/MS) by selecting the

molecular ion and subjecting it to collision-induced dissociation (CID).

Data Processing:

Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻) to confirm the molecular weight.

Analyze the fragmentation pattern in the MS/MS spectrum to deduce structural features of

the molecule.

Visualizations
Experimental Workflow for Spectroscopic
Characterization
The following diagram illustrates the general workflow for the comprehensive spectroscopic

characterization of a chemical compound like 2-amino-2-(4-hydroxyphenyl)acetic acid.
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Caption: General workflow for spectroscopic characterization.

Structural Relationships and Key Spectroscopic Probes
This diagram illustrates the molecular structure of 2-amino-2-(4-hydroxyphenyl)acetic acid
and highlights the key structural features that are probed by different spectroscopic techniques.
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Caption: Key structural features and their spectroscopic probes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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